molecular formula C20H18N6 B14943542 2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline

2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B14943542
M. Wt: 342.4 g/mol
InChI Key: PVNRGJFVXNPSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolopyrimidine core with a tetrahydroisoquinoline moiety, making it a promising candidate for various biological and chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-substituted 4-amino-3-benzyl-1,2,3-triazole-5-carboxamides with phosphorus oxochloride and dimethylformamide at elevated temperatures can yield the desired triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and catalytic cycloaddition reactions are often employed to enhance efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzyl position, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to alterations in cell cycle progression and induction of apoptosis in cancer cells . The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(3-Benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-1,2,3,4-tetrahydro-isoquinoline apart is its combination of the triazolopyrimidine core with the tetrahydroisoquinoline moiety. This unique structure enhances its binding affinity and specificity towards molecular targets, making it a more potent and selective compound in various applications.

Properties

Molecular Formula

C20H18N6

Molecular Weight

342.4 g/mol

IUPAC Name

2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C20H18N6/c1-2-6-15(7-3-1)12-26-20-18(23-24-26)19(21-14-22-20)25-11-10-16-8-4-5-9-17(16)13-25/h1-9,14H,10-13H2

InChI Key

PVNRGJFVXNPSCS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5

Origin of Product

United States

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